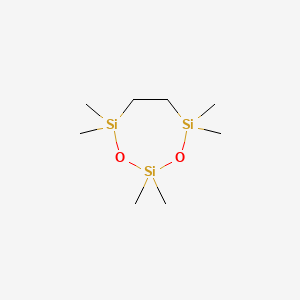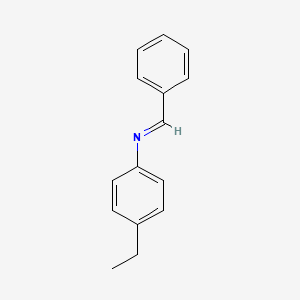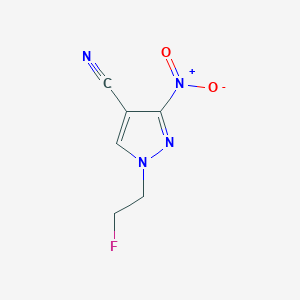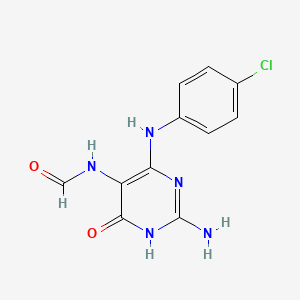
2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane is a silicon-containing organic compound It is characterized by its unique structure, which includes three silicon atoms and two oxygen atoms arranged in a cyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane typically involves the reaction of hexamethyldisiloxane with a suitable silicon-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can break silicon-oxygen bonds, resulting in the formation of silanes.
Substitution: The silicon atoms in the compound can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various organometallic reagents, such as Grignard reagents, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes.
科学的研究の応用
2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and materials.
Biology: The compound’s unique structure makes it a useful tool in studying silicon biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to form stable silicon-oxygen bonds.
作用機序
The mechanism by which 2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds are crucial in various chemical reactions and applications. The compound’s molecular targets and pathways involve interactions with other silicon-containing molecules and catalysts, facilitating the formation of complex structures and materials.
類似化合物との比較
Similar Compounds
Hexamethyldisiloxane: A simpler silicon-containing compound with two silicon atoms and one oxygen atom.
Octamethylcyclotetrasiloxane: A cyclic compound with four silicon atoms and four oxygen atoms.
Trimethylsilanol: A silicon-containing compound with one silicon atom and one hydroxyl group.
Uniqueness
2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane is unique due to its specific cyclic structure with three silicon atoms and two oxygen atoms. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
特性
分子式 |
C8H22O2Si3 |
|---|---|
分子量 |
234.51 g/mol |
IUPAC名 |
2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane |
InChI |
InChI=1S/C8H22O2Si3/c1-11(2)7-8-12(3,4)10-13(5,6)9-11/h7-8H2,1-6H3 |
InChIキー |
RRDLJDSHEIKIKS-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CC[Si](O[Si](O1)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide](/img/structure/B11713007.png)
![2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11713011.png)


![2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole](/img/structure/B11713031.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713047.png)


![2-[(2E)-2-benzylidenehydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713070.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-bromophenyl)acetamide](/img/structure/B11713075.png)
![4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11713077.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B11713080.png)
![Ethyl (diethoxyphosphoryl)[bis(phenylsulfanyl)]acetate](/img/structure/B11713095.png)
